Amgen 16, also known as etelcalcetide, is a synthetic peptide developed by Amgen Inc. It functions as a calcimimetic agent, primarily used to manage secondary hyperparathyroidism in patients with chronic kidney disease undergoing dialysis. This compound mimics the action of calcium on tissues, thereby reducing parathyroid hormone levels and improving mineral metabolism.
Etelcalcetide was designed and synthesized by Amgen Inc., a biotechnology company renowned for its innovative therapeutic solutions. The compound is derived from a series of modifications to existing calcimimetic agents, enhancing its efficacy and pharmacokinetic properties.
Etelcalcetide is classified as a prescription drug and falls under the category of calcimimetics. It is specifically indicated for patients with chronic kidney disease who are on dialysis and suffer from elevated parathyroid hormone levels.
The synthesis of etelcalcetide involves solid-phase peptide synthesis techniques. The process begins with the assembly of the peptide chain using Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids. The method allows for the precise control of peptide sequence and structure.
Etelcalcetide has a complex molecular structure characterized by its cyclic nature and specific stereochemistry. Its molecular formula is , with a molecular weight of approximately 372.56 g/mol.
Etelcalcetide primarily engages in receptor-mediated interactions rather than traditional chemical reactions. Its mechanism involves binding to calcium-sensing receptors located on parathyroid cells, leading to a reduction in parathyroid hormone secretion.
Etelcalcetide acts by mimicking calcium ions in the body, which leads to increased sensitivity of calcium-sensing receptors on parathyroid glands. This results in decreased secretion of parathyroid hormone, thereby lowering serum calcium levels and improving mineral metabolism.
Etelcalcetide is primarily used in clinical settings for managing secondary hyperparathyroidism in patients undergoing dialysis due to chronic kidney disease. Its ability to effectively lower parathyroid hormone levels has made it an essential component of treatment regimens aimed at improving patient outcomes related to mineral imbalances.
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.: 116003-63-5
CAS No.: 1276186-19-6
CAS No.: 67619-92-5